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molecular formula C6H9N3 B1321345 (2-Methylpyrimidin-5-yl)methanamine CAS No. 14273-46-2

(2-Methylpyrimidin-5-yl)methanamine

Cat. No. B1321345
M. Wt: 123.16 g/mol
InChI Key: OYRGKUTZSTXSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076345B2

Procedure details

A mixture of 5-(azidomethyl)-2-methylpyrimidine (2.0, 13.4 mmol) in ethyl acetate (100 mL), and 10% Pd—C (4.0 g) was stirred under H2 (1 atm) for 1.5 hr. The catalyst was filtered off and filtrate was concentrated in vacuo to afford a white solid.
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][C:8]([CH3:11])=[N:9][CH:10]=1)=[N+]=[N-]>C(OCC)(=O)C.[Pd]>[CH3:11][C:8]1[N:9]=[CH:10][C:5]([CH2:4][NH2:1])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
13.4 mmol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NC(=NC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1=NC=C(C=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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